tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride: is a chemical compound with a molecular formula of C10H21ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method includes the use of tert-butyl (3-hydroxyazetidin-3-yl)carbamate as a starting material, which is then reacted with methoxymethyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its azetidine ring is a key structural motif in many bioactive molecules, making it a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(methyl)azetidin-3-yl]carbamate hydrochloride
- tert-butyl N-[3-(ethyl)azetidin-3-yl]carbamate hydrochloride
Comparison: Compared to these similar compounds, tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochloride is unique due to the presence of the methoxymethyl group. This group can influence the compound’s reactivity, solubility, and binding properties, making it distinct in its applications and effects .
Properties
Molecular Formula |
C10H21ClN2O3 |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-10(7-14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
InChI Key |
QZDQVDNAHLXZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)COC.Cl |
Origin of Product |
United States |
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